4-amino-5,6-dihydropyridin-2(1H)-one 4-amino-5,6-dihydropyridin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 1245643-32-6
VCID: VC0088702
InChI: InChI=1S/C5H8N2O/c6-4-1-2-7-5(8)3-4/h3H,1-2,6H2,(H,7,8)
SMILES: C1CNC(=O)C=C1N
Molecular Formula: C5H8N2O
Molecular Weight: 112.132

4-amino-5,6-dihydropyridin-2(1H)-one

CAS No.: 1245643-32-6

Cat. No.: VC0088702

Molecular Formula: C5H8N2O

Molecular Weight: 112.132

* For research use only. Not for human or veterinary use.

4-amino-5,6-dihydropyridin-2(1H)-one - 1245643-32-6

Specification

CAS No. 1245643-32-6
Molecular Formula C5H8N2O
Molecular Weight 112.132
IUPAC Name 4-amino-2,3-dihydro-1H-pyridin-6-one
Standard InChI InChI=1S/C5H8N2O/c6-4-1-2-7-5(8)3-4/h3H,1-2,6H2,(H,7,8)
Standard InChI Key SBSXDCNMTTUCPP-UHFFFAOYSA-N
SMILES C1CNC(=O)C=C1N

Introduction

Chemical Structure and Properties

4-Amino-5,6-dihydropyridin-2(1H)-one belongs to the lactam family of heterocyclic compounds. The lactam ring scaffold is widely recognized as one of the most important nitrogen-containing heterocycles studied in chemistry, biology, and medicine . This compound features:

  • A six-membered ring containing one nitrogen atom at position 1

  • A carbonyl group at position 2, forming the lactam functionality

  • Partial saturation (dihydro) at positions 5 and 6

  • An amino group at position 4

The molecular formula is C₅H₈N₂O with a molecular weight of approximately 112.13 g/mol. The presence of the amino group at position 4 contributes significantly to the compound's hydrogen bonding capabilities, enhancing its solubility in aqueous media and potential interactions with biological targets.

The compound's structure shares similarities with the 5,6-dihydropyridin-2(1H)-one scaffold, which is described as "a potent pharmacophore in many naturally occurring medicines" . This structural relationship suggests that 4-amino-5,6-dihydropyridin-2(1H)-one may possess comparable biological significance.

Synthetic Methodologies

Several approaches exist for synthesizing 4-amino-5,6-dihydropyridin-2(1H)-ones, with particular methods developed for specific derivatives.

General Synthesis of 5,6-Dihydropyridin-2(1H)-ones

A fundamental method for synthesizing the parent class involves intramolecular Wittig cyclization. This approach is described as "new, universal and diastereospecific" for the synthesis of 5,6-dihydropyridin-2(1H)-ones . The method proceeds through:

  • Preparation of N-(3-oxoalkyl)–chloroacetamides as starting materials

  • Conversion to triphenyphosphonium salts

  • Intramolecular Wittig cyclization to form the dihydropyridinone ring

This methodology affords 5,6-dihydropyridin-2(1H)-ones in high yields from versatile N-(3-oxoalkyl)chloroacetamides .

Synthesis of Fluorinated Derivatives

Specific approaches have been developed for synthesizing fluorinated 4-amino-5,6-dihydropyridin-2(1H)-ones, as documented in the Russian Chemical Bulletin . These specialized methods incorporate fluorine atoms into the basic scaffold, potentially enhancing the compound's pharmaceutical properties and metabolic stability.

Other Synthetic Approaches

Additional synthetic routes may include:

  • Cyclization of appropriate amino-containing precursors

  • Modification of pre-existing dihydropyridinone scaffolds

  • Transformation of related heterocyclic compounds

The development of efficient and versatile synthetic methodologies for 4-amino-5,6-dihydropyridin-2(1H)-one continues to be an active area of research in medicinal chemistry.

Biological Activities

Anticancer Properties

The 5,6-dihydropyridin-2(1H)-one scaffold demonstrates significant anticancer potential. Research on piperlongumine, which contains this structural unit, has shown that "the 5,6-dihydropyridin-2(1H)-one unit [is] a potent pharmacophore in enhancing the antiproliferative activities" .

The mechanisms through which these compounds exert anticancer effects include:

  • Reaction with cysteamine leading to reactive oxygen species (ROS) generation

  • Induction of ROS-dependent downstream biological events

  • Cell cycle arrest

  • Apoptosis induction

Studies suggest that "introducing a lactam unit containing Michael acceptors may be a potent strategy to enhancing the anticancer activity of drugs" . The presence of the amino group at position 4 in 4-amino-5,6-dihydropyridin-2(1H)-one may further modulate these anticancer properties.

Antimicrobial Activity

Related dihydropyridinones have demonstrated antimicrobial properties. While specific data on the antimicrobial activity of 4-amino-5,6-dihydropyridin-2(1H)-one is limited in the available literature, structural features suggest potential for interaction with microbial targets.

The amino group at position 4 could enhance the compound's ability to interact with biological targets through hydrogen bonding and other intermolecular interactions, potentially contributing to antimicrobial effects.

Other Biological Activities

Compounds in the dihydropyridinone class have been investigated for various other biological activities. For instance, various 2,3-dihydropyridin-4(1H)-ones (a related isomeric class) have shown antibacterial properties .

The research on 2,3-dihydropyridin-4(1H)-one derivatives demonstrated that "new compounds showed anticancer and antibacterial properties" , suggesting that 4-amino-5,6-dihydropyridin-2(1H)-one might also possess multiple biological activities.

Structure-Activity Relationships

The relationship between the structure of 4-amino-5,6-dihydropyridin-2(1H)-one and its biological activities can be analyzed by examining the impact of specific structural features.

Comparison with Similar Compounds

Table 1 presents a comparison of 4-amino-5,6-dihydropyridin-2(1H)-one with structurally related compounds.

CompoundStructural CharacteristicsNotable PropertiesPotential Applications
4-Amino-5,6-dihydropyridin-2(1H)-oneAmino group at position 4Enhanced solubility, potential for hydrogen bondingAnticancer, antimicrobial research
5,6-Dihydropyridin-2(1H)-oneLacks amino group at position 4Component of bioactive natural productsDrug development, synthetic intermediates
4-Amino-6,6-dimethyl-5,6-dihydropyridin-2(1H)-oneAdditional methyl groups at position 6Modified reactivity and biological profileMedicinal chemistry applications
2,3-Dihydropyridin-4(1H)-oneDifferent position of unsaturation and carbonylComponent of antibacterial compoundsAntibacterial research
1-Benzyl-5,6-dihydropyridin-2(1H)-oneAddition of benzyl group at N1 positionAltered pharmacokinetic profileSynthetic and medicinal chemistry

This comparison highlights how structural variations within the dihydropyridinone scaffold can lead to diverse properties and potential applications.

Pharmacological Mechanisms

The pharmacological effects of 4-amino-5,6-dihydropyridin-2(1H)-one and related compounds may be attributed to several mechanisms.

Molecular Interactions

As a lactam-containing compound, 4-amino-5,6-dihydropyridin-2(1H)-one can participate in various molecular interactions:

  • Hydrogen bonding through the lactam NH and C=O

  • Additional hydrogen bonding via the amino group

  • π-π interactions through the partial unsaturation

  • Potential for covalent interactions with nucleophilic residues in biological targets

Cellular Mechanisms

Research on related compounds suggests potential cellular mechanisms including:

  • Modulation of cell signaling pathways

  • Interaction with specific enzymes or receptors

  • Induction of reactive oxygen species (ROS)

  • Triggering of apoptotic pathways

Studies on piperlongumine derivatives containing the 5,6-dihydropyridin-2(1H)-one unit demonstrated that this structural feature "could react with cysteamine and lead to ROS generation, and then bring about the occurrence of ROS-induced downstream events, followed by cell cycle arrest and apoptosis" .

Research Applications and Future Directions

Medicinal Chemistry Applications

The unique structure of 4-amino-5,6-dihydropyridin-2(1H)-one positions it as a valuable scaffold for further development in several areas:

  • Template for designing novel anticancer agents

  • Development of new antimicrobial compounds

  • Exploration of other potential therapeutic applications, such as anti-inflammatory or neuroprotective agents

Synthetic Development

Future research directions might include:

  • Development of more efficient synthetic routes

  • Exploration of green chemistry approaches for more sustainable synthesis

  • Investigation of enantioselective methods for producing optically pure derivatives

Structure Optimization

Opportunities for structural modification include:

  • Functionalization of the amino group

  • Introduction of substituents at positions 5 and 6

  • Exploration of fused ring systems incorporating the dihydropyridinone scaffold

Such modifications could lead to compounds with enhanced potency, selectivity, or pharmacokinetic properties.

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